
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12F2O3 and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a formyl group, and a carboxylate ester group attached to a cyclohexane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate typically involves the fluorination of a cyclohexane derivative followed by formylation and esterification reactions. One common method includes the following steps:
Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Formylation: The fluorinated cyclohexane is then subjected to formylation using a formylating agent like formic acid or formic anhydride.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4-Difluoro-1-carboxycyclohexane-1-carboxylate.
Reduction: 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 4,4-difluorocyclohexane-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12F2O3 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-14-7(13)8(6-12)2-4-9(10,11)5-3-8/h6H,2-5H2,1H3 |
Clave InChI |
CWWSIMBGINQUIC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(CC1)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




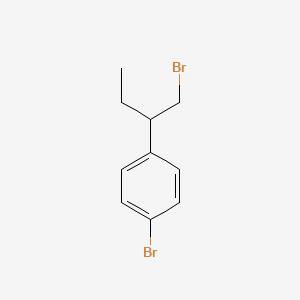
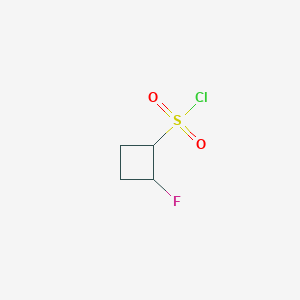
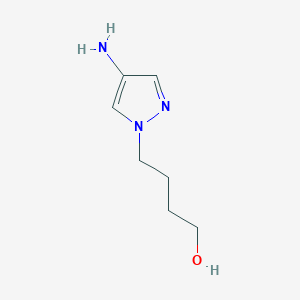
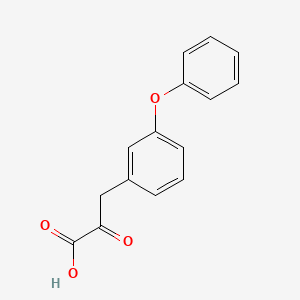

![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
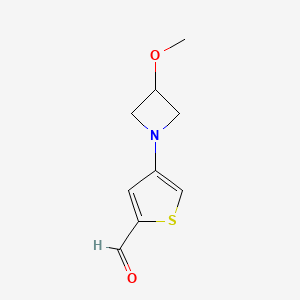
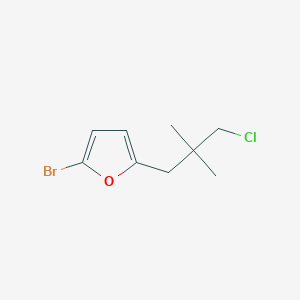
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![2-[(2-Methylphenyl)methyl]oxirane](/img/structure/B13188637.png)

